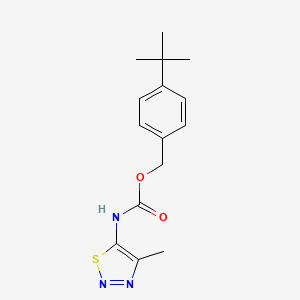

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

説明

特性

IUPAC Name |

(4-tert-butylphenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10-13(21-18-17-10)16-14(19)20-9-11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKDSEPYQIEOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-(tert-butyl)benzylamine with 4-methyl-1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or thiadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

科学的研究の応用

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of thiadiazole, similar to 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, exhibit promising biological activities.

Antimicrobial Activity

- Mechanism of Action : The compound's structure allows it to interact with microbial targets effectively. Studies have shown that compounds with similar thiadiazole moieties can inhibit the growth of various bacterial strains and fungi.

- Case Studies :

- A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition of microbial growth, suggesting that the thiadiazole ring is crucial for antimicrobial efficacy .

Anticancer Activity

- In Vitro Studies : Research has highlighted the potential of thiadiazole derivatives in combating cancer. For instance, compounds were tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay. Results demonstrated that some derivatives exhibited cytotoxic effects on cancer cells .

- Molecular Docking Studies : In silico studies have been conducted to explore the binding interactions of these compounds with cancer-related receptors. Such studies help in understanding the mode of action and optimizing the chemical structure for enhanced activity .

Therapeutic Potential

Given its biological activities, 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate shows promise as a lead compound for drug development:

- Antimicrobial Agents : Its efficacy against resistant microbial strains positions it as a candidate for new antibiotic formulations.

- Cancer Therapeutics : The anticancer properties suggest potential applications in developing targeted therapies for specific types of cancer.

作用機序

The mechanism of action of 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

Thiadiazole vs. Thiazole Derivatives

The substitution of the 1,2,3-thiadiazole ring in the target compound distinguishes it from analogs with thiazole rings (e.g., tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate , CAS 2308507-34-6). Key differences include:

Table 1: Heterocyclic Ring Comparison

| Compound | Heterocycle | Metabolic Stability | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | 1,2,3-Thiadiazole | High | ~3.2 |

| tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate | Thiazole | Moderate | ~2.8 |

*Calculated using fragment-based methods.

Substituent Effects on the Benzyl Group

Variations in the benzyl substituent significantly impact physicochemical properties and synthetic yields:

- tert-Butyl Group : Introduces steric bulk, increasing lipophilicity (LogP ~3.2) and membrane permeability but reducing aqueous solubility .

- Halogenated Analogs: Compounds like tert-butyl (2-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) and tert-butyl (3-chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) show lower yields (36–58%) compared to non-halogenated analogs, likely due to steric and electronic challenges during synthesis .

- Methoxy Substitution: tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) has a notably low yield (16%), suggesting electron-donating groups may hinder coupling reactions .

生物活性

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, also known by its CAS number 338960-83-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C15H19N3O2S

- Molecular Weight : 305.4 g/mol

- Structure : The compound features a tert-butyl group attached to a benzyl moiety, linked to a carbamate group that includes a 1,2,3-thiadiazole derivative.

Antimicrobial Activity

Research indicates that 1,2,3-thiadiazole derivatives exhibit significant antimicrobial properties. In particular:

- Compounds containing the thiadiazole ring have shown effectiveness against various fungal and bacterial strains. For instance, derivatives with similar structures have demonstrated antifungal activity with varying degrees of efficacy against plant pathogens and human fungal infections .

Antiviral Activity

The biological activity of thiadiazoles extends to antiviral effects. Studies have highlighted:

- The antiviral potential of related compounds against tobacco mosaic virus (TMV), with some derivatives showing curative rates upwards of 54% when tested in vitro . This suggests that the incorporation of thiadiazole moieties could enhance antiviral properties.

Anticancer Activity

The anticancer potential of compounds similar to 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has been extensively studied:

- A range of studies has reported that thiadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and others. For example, certain analogs demonstrated IC50 values in the micromolar range against human breast adenocarcinoma cells .

- The mechanism appears to involve the activation of apoptotic pathways, including upregulation of p53 and caspase activation .

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of various thiadiazole derivatives. The results showed that compounds similar to our target compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the thiadiazole ring could enhance potency .

Study 2: Antiviral Properties

In another investigation focusing on antiviral properties, a series of thiadiazole-based compounds were tested against TMV. The study found that specific substitutions on the thiadiazole ring led to improved protective effects in plants, suggesting potential applications in agricultural biotechnology .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React 4-methyl-1,2,3-thiadiazol-5-amine with 4-(tert-butyl)benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

- Step 2 : Optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) to minimize side reactions .

- Critical Analysis : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry if intermediates like isocyanates form undesired byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify tert-butyl (δ 1.2–1.4 ppm), benzyl (δ 4.8–5.2 ppm), and thiadiazole (δ 7.0–8.5 ppm) signals .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~347) and rule out impurities .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Keep in airtight containers at –20°C under inert gas (N/Ar) to prevent hydrolysis of the carbamate group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact with reactive intermediates .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme inhibition?

- Methodology :

- Modular SAR : Replace the tert-butyl group with other substituents (e.g., halogen, methoxy) to assess steric/electronic effects on target binding .

- Functional Assays : Test inhibition of cysteine proteases (e.g., cathepsin B) using fluorogenic substrates. The thiadiazole ring may act as a zinc-chelating moiety .

- Data Interpretation : Correlate IC values with substituent Hammett constants (σ) to quantify electronic contributions .

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

- Contradiction Analysis :

- Variable 1 : Test purity differences (e.g., residual solvents or unreacted amines) via LC-MS and re-evaluate MIC values against S. aureus .

- Variable 2 : Compare assay conditions (pH, nutrient media) that may alter compound solubility or bacterial uptake .

- Solution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Experimental Design :

- Degradation Study : Expose the compound to HCl (0.1–1 M) and monitor decomposition via HPLC. Likely pathways include carbamate hydrolysis to CO and amines .

- Kinetic Analysis : Calculate rate constants (k) and activation energy (E) using Arrhenius plots to predict shelf life .

- Mitigation : Stabilize formulations with buffering agents (e.g., phosphate buffer, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。